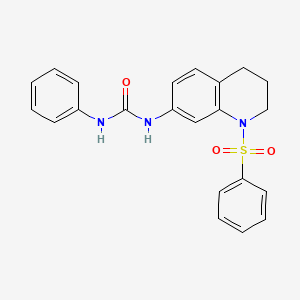

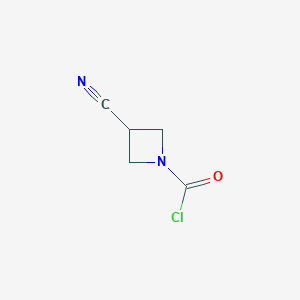

Methyl 6-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The quinoline core could be synthesized using the Skraup or Doebner-Miller synthesis . The ethoxybenzyl group could be introduced through a nucleophilic substitution reaction, and the methyl ester could be formed through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline core is planar due to the conjugated pi system, and the other groups would add steric bulk .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chloro group could be substituted with other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be soluble in organic solvents due to the presence of the ethoxybenzyl and methyl ester groups .Aplicaciones Científicas De Investigación

Synthetic Methodologies

One of the primary areas of research involving this compound and its analogs is the development of novel synthetic routes and methodologies. For instance, Gao et al. (2011) described the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction, highlighting the versatility of quinoline derivatives in organic synthesis (Gao, Liu, Jiang, & Li, 2011). Similarly, Ornstein et al. (1991) provided insights into the synthesis of 6-oxodecahydroisoquinoline-3-carboxylates, serving as intermediates for N-methyl-D-aspartic acid (NMDA) receptor antagonists, demonstrating the compound's relevance in medicinal chemistry (Ornstein, Arnold, Augenstein, & Paschal, 1991).

Potential Biological Activities

Research has also delved into the potential biological activities of these compounds. Kawashima et al. (1979) studied N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI) for its antioxidant properties, indicating the potential for these compounds in therapeutic applications (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Chemical Properties and Transformations

Another area of focus is the exploration of chemical properties and transformations of quinoline derivatives. Hazra et al. (2018) synthesized positional isomers based on quinoline and investigated their fluorescence sensing properties for Al3+ and Zn2+ ions, showcasing the utility of quinoline derivatives in sensing applications (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018). Moreover, Desai, Harsorab, and Mehtaa (2021) developed 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles, evaluating their antibacterial and antifungal activities, thus contributing to the understanding of the bioactive potential of these compounds (Desai, Harsorab, & Mehtaa, 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

Número CAS |

1251632-11-7 |

|---|---|

Fórmula molecular |

C20H19ClN2O4 |

Peso molecular |

386.83 |

Nombre IUPAC |

methyl 6-chloro-4-[(3-ethoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H19ClN2O4/c1-3-27-14-6-4-5-12(9-14)11-22-18-15-10-13(21)7-8-16(15)23-19(24)17(18)20(25)26-2/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |

Clave InChI |

BKFQNQNCDVEGGW-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)CNC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2937082.png)

![3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2937083.png)

![(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2937088.png)

![1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2937093.png)

![ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2937094.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2937095.png)

![2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid](/img/structure/B2937097.png)

![benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride](/img/structure/B2937099.png)